

Spectroscopic Profile of 1-(allyloxy)-4-bromobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(Allyloxy)-4-bromobenzene

Cat. No.: B1265795

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-(allyloxy)-4-bromobenzene**, a key intermediate in organic synthesis. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents predicted data based on the analysis of structurally similar compounds, namely 4-bromoanisole and allyl phenyl ether. The methodologies for obtaining such spectra are detailed to assist researchers in their laboratory work.

Predicted Spectroscopic Data

The following tables summarize the anticipated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-(allyloxy)-4-bromobenzene**. These predictions are derived from the known spectral characteristics of 4-bromoanisole and allyl phenyl ether, which represent the two key structural motifs of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for **1-(allyloxy)-4-bromobenzene**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.40	Doublet	2H	Ar-H (ortho to Br)
~6.80	Doublet	2H	Ar-H (ortho to O)
~6.05	Multiplet	1H	-O-CH ₂ -CH=CH ₂
~5.40	Multiplet	1H	-O-CH ₂ -CH=CH ₂ (trans)
~5.25	Multiplet	1H	-O-CH ₂ -CH=CH ₂ (cis)
~4.50	Doublet	2H	-O-CH ₂ -CH=CH ₂

Predicted values are based on data from analogous compounds such as 4-bromoanisole and allyl phenyl ether.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **1-(allyloxy)-4-bromobenzene**

Chemical Shift (δ , ppm)	Assignment
~158	C-O (aromatic)
~132	C-Br (aromatic)
~133	-O-CH ₂ -CH=CH ₂
~118	-O-CH ₂ -CH=CH ₂
~116	C-H (aromatic, ortho to O)
~115	C-H (aromatic, ortho to Br)
~69	-O-CH ₂ -CH=CH ₂

Predicted values are based on data from analogous compounds such as 4-bromoanisole and allyl phenyl ether.[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[6\]](#)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **1-(allyloxy)-4-bromobenzene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	=C-H stretch (alkene and aromatic)
~2950-2850	Medium	C-H stretch (alkane)
~1645	Medium	C=C stretch (alkene)
~1590, 1480	Strong	C=C stretch (aromatic ring)
~1240	Strong	C-O-C stretch (asymmetric)
~1030	Strong	C-O-C stretch (symmetric)
~1000	Strong	C-Br stretch
~820	Strong	p-disubstituted benzene C-H bend

Predicted values are based on data from analogous compounds such as 4-bromoanisole and allyl phenyl ether.[\[1\]](#)[\[5\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **1-(allyloxy)-4-bromobenzene**

m/z	Relative Intensity	Assignment
214/212	High	[M] ⁺ (Molecular ion peak with bromine isotopes)
173/171	Medium	[M - C ₃ H ₅] ⁺
133	Medium	[M - Br] ⁺
93	High	[C ₆ H ₅ O] ⁺
41	High	[C ₃ H ₅] ⁺

The characteristic isotopic pattern for bromine (^{19}Br and ^{81}Br in an approximate 1:1 ratio) is expected for all bromine-containing fragments.[\[1\]](#)[\[11\]](#)[\[12\]](#)

Experimental Protocols

The following sections detail the standard procedures for acquiring NMR, IR, and MS spectra for a compound like **1-(allyloxy)-4-bromobenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra to elucidate the molecular structure.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of **1-(allyloxy)-4-bromobenzene** for ^1H NMR and 20-50 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , acetone- d_6 , or DMSO-d_6) in a clean, dry vial.
 - Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
 - The final solution height in the NMR tube should be approximately 4-5 cm.
 - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

- Place the sample into the NMR magnet.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.
- Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- Acquire the spectrum using appropriate parameters (e.g., pulse sequence, number of scans, spectral width, and relaxation delay). For ^{13}C NMR, a larger number of scans will be required due to the lower natural abundance of the ^{13}C isotope.

- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum to obtain a pure absorption lineshape.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

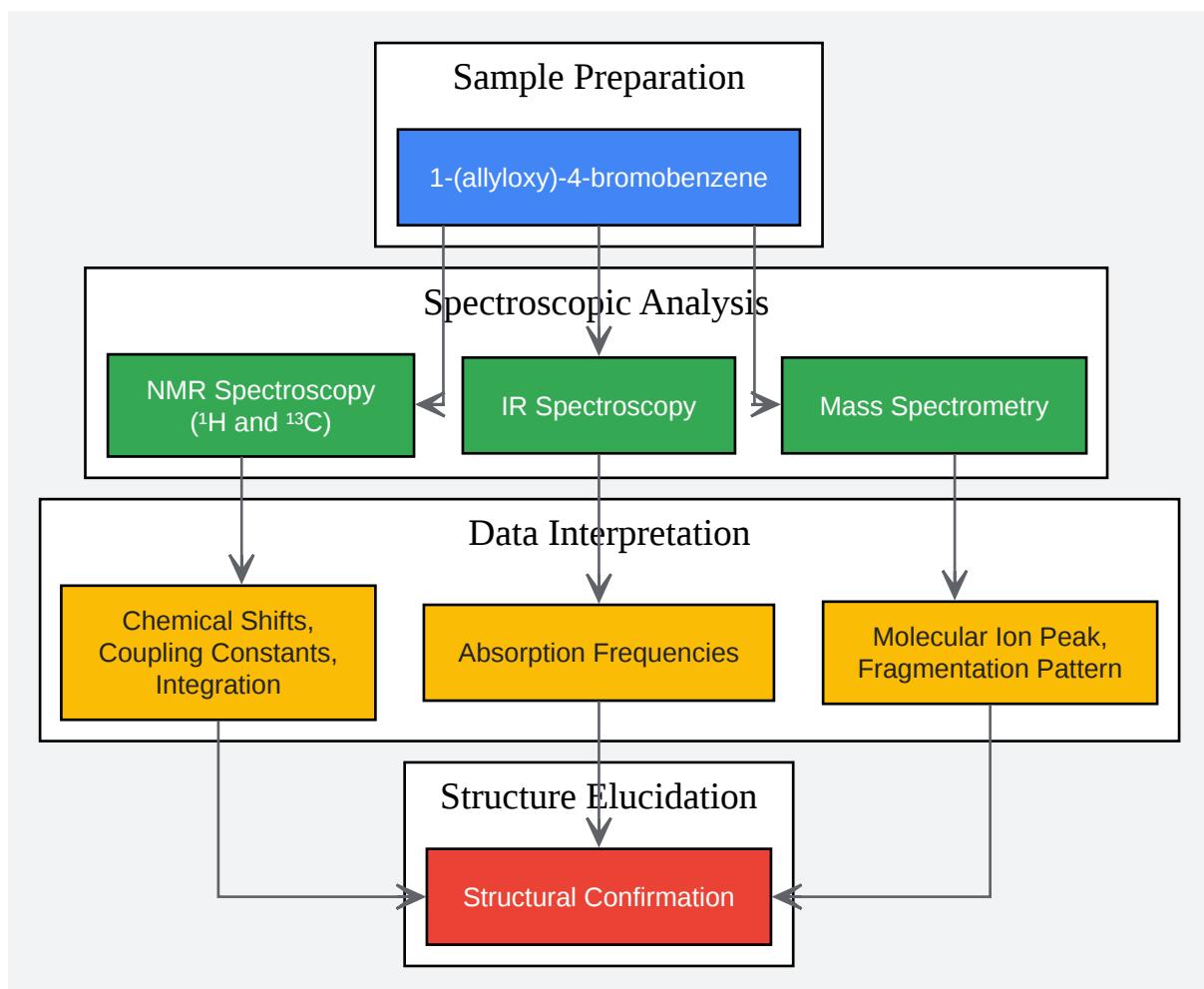
Methodology (Thin Film Method for a Liquid Sample):

- Sample Preparation:
 - Place a drop or two of liquid **1-(allyloxy)-4-bromobenzene** onto a clean, dry salt plate (e.g., NaCl or KBr).

- Place a second salt plate on top, gently pressing to create a thin liquid film between the plates.
- Instrument Setup and Data Acquisition:
 - Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands (peaks) in the spectrum.
 - Correlate the wavenumbers (in cm^{-1}) of these bands to specific functional groups and types of bonds within the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.


Methodology (Electron Ionization - Mass Spectrometry):

- Sample Introduction:
 - Introduce a small amount of the sample into the ion source of the mass spectrometer. This can be done via a direct insertion probe for a solid or liquid sample, or through a gas chromatograph (GC-MS) for a volatile sample.
- Ionization:
 - In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
 - This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M^+).

- Mass Analysis:
 - The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - The separated ions are detected by an electron multiplier or other suitable detector.
 - The detector generates a signal that is proportional to the abundance of each ion.
- Data Analysis:
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z.
 - Identify the molecular ion peak to determine the molecular weight of the compound. The presence of bromine will result in a characteristic M+2 peak of nearly equal intensity to the M peak.
 - Analyze the fragmentation pattern (the other peaks in the spectrum) to gain further structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as **1-(allyloxy)-4-bromobenzene**.

[Click to download full resolution via product page](#)

Spectroscopic analysis workflow for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. webqc.org [webqc.org]
- 2. rsc.org [rsc.org]
- 3. Allyl phenyl ether(1746-13-0) ¹H NMR [m.chemicalbook.com]

- 4. Solved 5.(15) The ^1H NMR spectrum of allyl phenyl ether is | Chegg.com [chegg.com]
- 5. Allyl phenyl ether | C9H10O | CID 74458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Allyl phenyl ether(1746-13-0) ^{13}C NMR [m.chemicalbook.com]
- 7. 4-Bromoanisole(104-92-7) IR Spectrum [m.chemicalbook.com]
- 8. Allyl phenyl ether(1746-13-0) IR Spectrum [chemicalbook.com]
- 9. Benzene, 1-bromo-4-methoxy- [webbook.nist.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Bromoanisole(104-92-7) MS spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-(allyloxy)-4-bromobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265795#spectroscopic-data-for-1-allyloxy-4-bromobenzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com